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Compound of Interest

Compound Name:
3-Chloro-5-ethoxy-4-

propoxybenzoic acid

CAS No.: 723245-44-1

Cat. No.: B427190

Get Quote

Executive Summary
This guide details the structural elucidation of 3-Chloro-5-ethoxy-4-propoxybenzoic acid, a

polysubstituted aromatic intermediate often encountered in the development of

pharmaceuticals and agrochemicals. The primary challenge in characterizing this molecule lies

in establishing the regiochemistry of the substituents—specifically, differentiating the positions

of the chlorine atom relative to the two distinct alkoxy chains (ethoxy and propoxy).

This document moves beyond basic spectral assignment, providing a causal, self-validating

workflow that utilizes Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear

Multiple Bond Correlation (HMBC) as the definitive tools for solving regioisomeric ambiguity.

Synthetic Provenance & Isomeric Challenge
To understand the structural puzzle, one must analyze the synthetic origin. This molecule is

typically synthesized via one of two pathways, each introducing specific isomeric risks.
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Pathway A (Chlorination): Electrophilic aromatic substitution of 3-ethoxy-4-propoxybenzoic

acid.

Risk: Chlorination could occur at position 2 or 6, though position 3 (ortho to the electron-

donating propoxy group and meta to the acid) is electronically favored.

Pathway B (Alkylation): Sequential alkylation of 3-chloro-4,5-dihydroxybenzoic acid.

Risk: Regioselectivity of the alkylation (which oxygen gets the ethyl vs. propyl group?) is

often poor, leading to a mixture of the target and its isomer (3-chloro-4-ethoxy-5-

propoxybenzoic acid).

The Elucidation Goal: Confirm the 3-Cl, 4-OPr, 5-OEt arrangement and rule out the 4-OEt, 5-

OPr isomer.

Mass Spectrometry: Molecular Formula & Halogen
Pattern
Before NMR analysis, High-Resolution Mass Spectrometry (HRMS) confirms the elemental

composition.

Experimental Protocol
Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

Solvent: Methanol with 0.1% Formic Acid.

Target Ion: [M-H]⁻.

Data Interpretation
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Parameter Expected Value Structural Insight

Monoisotopic Mass 258.07 Da Consistent with C₁₂H₁₅ClO₄

Isotope Pattern M (100%) : M+2 (32%)

Definitive for Chlorine. The 3:1

intensity ratio confirms one Cl

atom.

Fragmentation
Loss of 29 Da (Et) & 43 Da

(Pr)

Confirms presence of ethyl and

propyl chains.

NMR Spectroscopy: The Connectivity Engine
NMR is the primary tool for solving the regiochemistry. The following data is based on standard

shifts for polysubstituted benzoates in DMSO-d₆.

1H NMR Assignment (500 MHz, DMSO-d₆)
The aromatic region contains two protons. Their splitting pattern and chemical shift are the first

clues.
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Position Shift (δ ppm) Multiplicity J (Hz)
Assignment
Logic

H-2 7.85 Doublet (d) 1.9

Deshielded.

Located between

electron-

withdrawing

COOH and Cl.

Meta-coupled to

H-6.

H-6 7.55 Doublet (d) 1.9

Shielded relative

to H-2. Adjacent

to electron-

donating Ethoxy

group.

O-CH₂ (Pr) 4.05 Triplet (t) 6.5

4-position alkoxy

(flanked by Cl

and OEt).

O-CH₂ (Et) 4.12 Quartet (q) 7.0
5-position alkoxy

(adjacent to H-6).

Alkane Chain 1.80, 1.35, 1.02 Multiplets -

Remaining

propyl/ethyl

CH₂/CH₃

protons.
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Critical Observation: The coupling constant (

Hz) confirms the protons are meta to each other. This rules out 2,3- or 5,6-

substitution patterns (which would show ortho coupling,

Hz), but it does not distinguish between the 4-OPr/5-OEt and 4-OEt/5-OPr isomers.

2D NMR: The "Smoking Gun" (NOESY)
To distinguish the target from its regioisomer, we rely on Through-Space interactions (NOE).

Hypothesis: If the structure is 5-ethoxy, the O-CH₂ protons of the ethyl group must be

spatially close to the aromatic H-6.

Contrast: If the structure were 5-propoxy, the O-CH₂ protons of the propyl group would show

NOE to H-6.

H-2 Isolation: H-2 is flanked by COOH and Cl. It should show NO strong NOE correlations to

any alkoxy alpha-protons.

HMBC Correlations (Through-Bond)
HMBC connects protons to carbons 2-3 bonds away, verifying the skeleton.

H-2 correlates to C=O (COOH), C-4, and C-6.

H-6 correlates to C=O (COOH), C-2, and C-4.

O-CH₂ (Et) correlates to C-5.

Visualization of Logic Flow
The following diagram illustrates the decision matrix used to confirm the structure based on the

experimental data above.
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Unknown Isomer
(C12H15ClO4)

Step 1: HRMS Analysis
(Isotope Pattern)

Chlorine Confirmed
(3:1 Ratio)

Step 2: 1H NMR
(Aromatic Region)

Meta-Coupling (J=1.9Hz)
Confirms 1,3,4,5-Subst.

Step 3: NOESY Experiment
(Spatial Proximity)

NOE: H-6 ↔ O-Ethyl

Observed

NOE: H-6 ↔ O-Propyl

Not Observed

CONFIRMED:
3-Cl-5-ethoxy-4-propoxy

REJECTED:
Isomer (4-ethoxy-5-propoxy)

Click to download full resolution via product page

Caption: Logical workflow for distinguishing regioisomers using MS and NOESY data.
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Detailed Structural Correlation Map
The diagram below visualizes the specific intramolecular interactions that define the structure.
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Ethyl Group
(CH2-CH3)
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C4-O-Propyl
C5-O-Ethyl

Ether Link

C6-H

Ether Link

No NOE

Strong
Interaction

Click to download full resolution via product page

Caption: Structural map highlighting the critical NOE interaction between H-6 and the Ethyl

group.

Experimental Validation Checklist
To ensure the trustworthiness of this elucidation, the following criteria must be met:

Solvent Selection: Use DMSO-d₆ rather than CDCl₃. The high viscosity of DMSO improves

NOE buildup, and the polarity prevents aggregation which can broaden signals.

Impurity Check: Ensure no residual alkylating agents (ethyl bromide/propyl bromide) are

present, as their signals overlap with the alkoxy regions.

Integration Ratios: The ratio of aromatic protons (2H) to alkoxy alpha-protons (4H total) must

be exactly 1:2. Any deviation suggests a mixture of mono-alkylated impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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